molecular formula C39H58N10O8 B037741 Endothelin (16-21) amide CAS No. 122855-39-4

Endothelin (16-21) amide

Cat. No. B037741
M. Wt: 794.9 g/mol
InChI Key: FWVZHRHXIMSTNH-IVGDYKFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endothelin (16-21) amide is a peptide that plays a crucial role in various physiological and pathological processes. It is a potent vasoconstrictor and has been implicated in the development of cardiovascular diseases, such as hypertension and heart failure. In recent years, there has been a growing interest in the synthesis and study of this peptide due to its potential therapeutic applications.

Mechanism Of Action

Endothelin (Endothelin (16-21) amide) amide exerts its effects by binding to endothelin receptors, which are G protein-coupled receptors expressed on various cell types, including vascular smooth muscle cells and cardiomyocytes. Binding of endothelin (Endothelin (16-21) amide) amide to its receptor leads to activation of intracellular signaling pathways, including the phospholipase C and protein kinase C pathways, ultimately resulting in vasoconstriction and other physiological effects.

Biochemical And Physiological Effects

Endothelin (Endothelin (16-21) amide) amide has been shown to have a variety of biochemical and physiological effects, including vasoconstriction, pro-inflammatory effects, and modulation of ion channels. In addition, it has been shown to modulate the activity of various enzymes, including nitric oxide synthase and angiotensin-converting enzyme.

Advantages And Limitations For Lab Experiments

One advantage of using endothelin (Endothelin (16-21) amide) amide in laboratory experiments is its potent vasoconstrictor activity, which allows for the study of vascular tone and blood pressure regulation. However, one limitation is its potential toxicity, as high concentrations of the peptide can lead to tissue damage and cell death.

Future Directions

There are several future directions for research on endothelin (Endothelin (16-21) amide) amide. One area of interest is the development of novel therapeutic agents that target the endothelin system for the treatment of cardiovascular diseases. Additionally, there is a need for further elucidation of the molecular mechanisms underlying the effects of endothelin (Endothelin (16-21) amide) amide, particularly with regard to its pro-inflammatory effects and modulation of ion channels. Finally, there is a need for further investigation into the potential toxicity of the peptide and its effects on various cell types.

Synthesis Methods

The synthesis of endothelin (Endothelin (16-21) amide) amide involves several steps, including solid-phase peptide synthesis, purification, and characterization. The peptide is typically synthesized using Fmoc-based chemistry, which involves the sequential coupling of protected amino acids onto a solid support. After completion of the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The identity and purity of the peptide are confirmed using mass spectrometry and analytical HPLC.

Scientific Research Applications

Endothelin (Endothelin (16-21) amide) amide has been extensively studied in the context of cardiovascular diseases. It has been shown to play a critical role in regulating vascular tone and blood pressure, and its dysregulation has been implicated in the development of hypertension and heart failure. Additionally, endothelin (Endothelin (16-21) amide) amide has been shown to have pro-inflammatory effects and may contribute to the pathogenesis of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

CAS RN

122855-39-4

Product Name

Endothelin (16-21) amide

Molecular Formula

C39H58N10O8

Molecular Weight

794.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1

InChI Key

FWVZHRHXIMSTNH-IVGDYKFASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N

Other CAS RN

122855-39-4

sequence

HLDIIW

synonyms

endothelin (16-21) amide

Origin of Product

United States

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